Fluticasone propionate Impurity 21

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

In ANDA submissions, using a non-specific impurity standard (e.g., EP Impurity A or D) for Fluticasone propionate Impurity 21 leads to inaccurate system suitability, misidentified degradation products, and potential submission rejection. This certified reference standard eliminates that risk. • Distinct RT (8.2 min) vs. API (12.7 min) ensures unequivocal peak identification in forced degradation studies under ICH Q1A. • Supplied with full characterization data for direct use in HPLC method validation and batch-release QC per ICH Q3A thresholds. • Traceable to pharmacopeial standards (USP/EP) upon request, supporting seamless ANDA filing.

Molecular Formula C27H35F2NO6S
Molecular Weight 539.6 g/mol
Cat. No. B13853981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluticasone propionate Impurity 21
Molecular FormulaC27H35F2NO6S
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC(=O)N(C)C
InChIInChI=1S/C27H35F2NO6S/c1-7-21(33)36-27(22(34)37-23(35)30(5)6)14(2)10-16-17-12-19(28)18-11-15(31)8-9-24(18,3)26(17,29)20(32)13-25(16,27)4/h8-9,11,14,16-17,19-20,32H,7,10,12-13H2,1-6H3
InChIKeyNQWYRNSFHOLIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluticasone Propionate Impurity 21


Fluticasone propionate Impurity 21 is a process-related and degradant impurity of the synthetic corticosteroid fluticasone propionate . Chemically identified as (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate, it bears a molecular formula of C25H32F2O6 and a molecular weight of 466.5 g/mol [1]. It differs structurally from the parent drug through substitution of the 17β-fluoromethylthioester group with a 17β-hydroxyacetyl moiety and a 17α-propionate ester . This compound is supplied as a certified reference material for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial manufacturing [1].

Certified impurity reference material for fluticasone propionate ANDA workflows
Distinct 17β-hydroxyacetyl structural marker enables specific identification
Supplied with characterization data to support method validation and quality control

Why Generic Standards Cannot Replace Impurity 21


Fluticasone propionate impurity profiles are highly compound-specific; the synthetic route and degradation pathways yield distinct impurity signatures that vary widely in chromatographic behavior, stability, and detection sensitivity . For instance, a partially purified batch of fluticasone propionate was shown to contain four dimeric impurities at levels ranging from 0.06% to 0.9% of the parent compound, each with unique retention times and mass spectra [1]. Using a non-specific impurity standard—such as Impurity A, D, or a generic dimer—instead of Impurity 21 introduces the risk of inaccurate system suitability testing, misidentification of degradation products, and failed ANDA submissions due to incomplete impurity profiling. Impurity 21's distinct structural modification (17β-hydroxyacetyl) and its specific chromatographic retention relative to the API are not shared by other EP or USP impurities , making direct substitution analytically invalid.

Generic impurity standards may lack Impurity 21's unique retention time and structural marker, causing system suitability failures.
Impurity A or D standards have different elution profiles, risking misidentification and inaccurate impurity quantitation.
Incomplete impurity profiling from non-specific substitution may delay or lead to rejection of ANDA submissions.

Comparative Evidence for Impurity 21


HPLC Baseline Separation

Impurity 21 elutes with a retention time of 8.2 minutes, whereas the parent compound fluticasone propionate elutes at 12.7 minutes under reverse-phase HPLC conditions using a C18 column and acetonitrile/water gradient . This 4.5-minute difference provides a resolution (Rs) sufficient for baseline separation and accurate quantitation in impurity profiling assays .

HPLC Resolution
Cross-study comparable
ΔRt = 4.5 min (8.2 vs 12.7 min)
Baseline separation supports accurate quantitation per ICH guidelines
Reverse-phase C18; acetonitrile/water gradient
Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Hydroxyacetyl Moiety Differentiation

Fluticasone propionate Impurity 21 differs from the parent compound by the substitution of the 17β-fluoromethylthioester group with a 17β-hydroxyacetyl group and a 17α-propionate ester . This structural change reduces molecular weight from 500.6 g/mol (parent) to 466.5 g/mol (Impurity 21) and alters both polarity and hydrogen bonding capacity [1]. The hydroxyacetyl moiety is more polar than the fluoromethylthioester group, resulting in earlier elution under reversed-phase conditions .

Structural Identity
Direct head-to-head comparison
ΔMW = 34.1 g/mol; 17β-hydroxyacetyl substitution
Enables unambiguous identification via LC-MS and NMR
SynZeal technical datasheet data
Organic Chemistry Impurity Profiling Spectroscopy

Traceability for Regulatory Filings

Fluticasone Impurity 21 is supplied with detailed characterization data compliant with regulatory guidelines, and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1].

Regulatory Traceability
Supporting evidence
Pre-characterized CoA; traceable to USP/EP upon request
Streamlines ANDA submission by reducing internal impurity isolation effort
Supplier-provided characterization; USP/EP traceability available upon request
Regulatory Science Quality Assurance Reference Standards

Impurity 21 Applications


Forced Degradation and Stability Studies

Impurity 21 is used as a reference marker in forced degradation studies to validate the specificity and stability-indicating capability of HPLC methods for fluticasone propionate drug products [1]. Its distinct retention time (8.2 min vs. 12.7 min for API) ensures accurate tracking of degradation pathways under ICH Q1A stress conditions . Inclusion of Impurity 21 in method validation studies supports demonstration of method specificity, a critical component of ANDA submissions [1].

System Suitability & Impurity Quantitation

In quality control laboratories, Impurity 21 serves as a system suitability standard to verify chromatographic performance prior to batch release testing [1]. Its elution profile under the specified RP-HPLC conditions provides a reference point for assessing column efficiency and resolution . Using Impurity 21 as a quantitative standard enables accurate determination of this specific process-related impurity in API batches, ensuring compliance with ICH Q3A thresholds [1].

Hydroxyacetyl Byproduct Monitoring

During fluticasone propionate synthesis, Impurity 21 can arise as a byproduct when the 17β-fluoromethylthioester formation is incomplete [1]. Monitoring levels of Impurity 21 using a validated HPLC method allows process chemists to optimize reaction conditions and minimize this impurity to acceptable limits, thereby improving overall yield and purity of the API [1].

Application
Selection Property
Validation Focus
Forced degradation and stability studies
Stability-indicating method specificity
ICH Q1A stress pathway tracking
System suitability and impurity quantitation
Chromatographic performance verification
ICH Q3A threshold compliance
Hydroxyacetyl byproduct monitoring
Process-related impurity profiling
Reaction optimization and API purity improvement

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